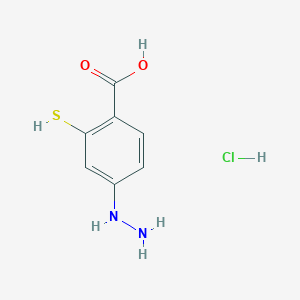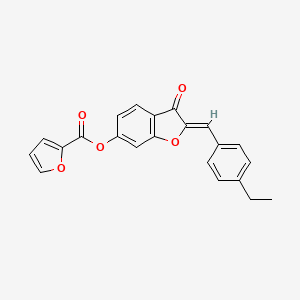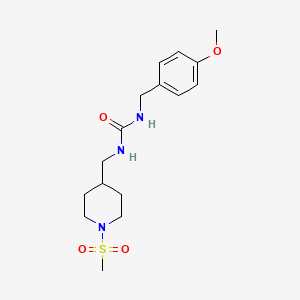
1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves the reaction of 4-methoxybenzyl isocyanate with 1-(methylsulfonyl)piperidin-4-amine to form the desired product.
Starting Materials
4-methoxybenzyl isocyanate, 1-(methylsulfonyl)piperidin-4-amine
Reaction
Step 1: 4-methoxybenzyl isocyanate is reacted with 1-(methylsulfonyl)piperidin-4-amine in anhydrous dichloromethane at room temperature., Step 2: The reaction mixture is stirred for several hours until TLC analysis indicates complete conversion of the starting materials., Step 3: The reaction mixture is then filtered and the solvent is removed under reduced pressure., Step 4: The resulting crude product is purified by column chromatography using a suitable solvent system to yield the desired product.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with various cellular targets. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It has also been found to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea have been extensively studied. It has been found to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been found to modulate the immune response and improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is its versatility in various lab experiments. It can be used in in vitro and in vivo studies to investigate its therapeutic potential. However, one of the limitations of this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer therapy, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate its safety and efficacy in vivo, as well as its pharmacokinetic and pharmacodynamic properties.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-tumor properties have been linked to its ability to induce apoptosis in cancer cells. Its anti-microbial properties have been attributed to its ability to disrupt the cell membrane of microorganisms.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-23-15-5-3-13(4-6-15)11-17-16(20)18-12-14-7-9-19(10-8-14)24(2,21)22/h3-6,14H,7-12H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALLKCNLVBXFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

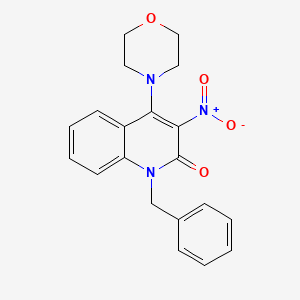

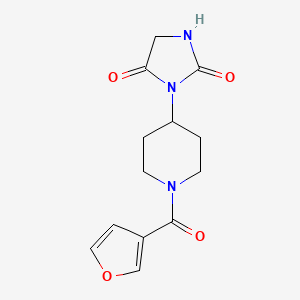
![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)
![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)
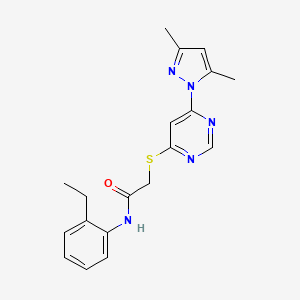
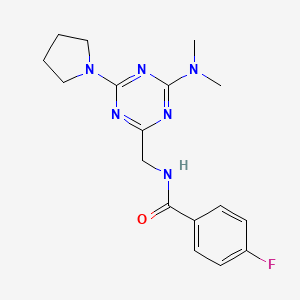
![5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B2911437.png)
![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)
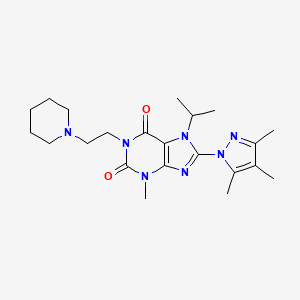
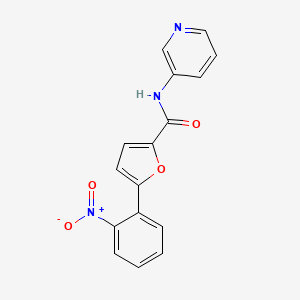
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911444.png)
